molecular formula C13H18N2O2S B231446 N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine

N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine

Cat. No. B231446
M. Wt: 266.36 g/mol
InChI Key: GCTMZOOVTKJPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine, also known as TTA, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. TTA belongs to the class of thiazolidinones, which are known to have various biological activities.

Mechanism Of Action

The exact mechanism of action of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine is not fully understood. However, it is believed that N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine exerts its biological effects by modulating various signaling pathways in cells. For example, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to have various biochemical and physiological effects in cells and animals. For example, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to increase the expression of genes involved in energy metabolism and mitochondrial function. N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has also been shown to decrease the expression of genes involved in inflammation and oxidative stress. In addition, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine in lab experiments is its high purity and stability. N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine is its potential toxicity, which may limit its use in certain experiments. In addition, the exact mechanism of action of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine is not fully understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for research on N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine. One area of research is the development of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine derivatives with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine in various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, further studies are needed to elucidate the exact mechanism of action of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine and its downstream signaling pathways. Overall, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has shown promising results in scientific research and may have potential therapeutic applications in the future.

Synthesis Methods

N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine can be synthesized through a multistep reaction involving the condensation of 2-(3,4-dimethoxyphenyl)ethan-1-amine and 2-thiohydantoin. The resulting product is then treated with hydrochloric acid to obtain N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine in high yield. The purity of N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine can be further improved through recrystallization.

Scientific Research Applications

N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has also been studied for its anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. In addition, N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

properties

Product Name

N1-(1,3-thiazolan-2-yliden)-2-(3,4-dimethoxyphenyl)ethan-1-amine

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C13H18N2O2S/c1-16-11-4-3-10(9-12(11)17-2)5-6-14-13-15-7-8-18-13/h3-4,9H,5-8H2,1-2H3,(H,14,15)

InChI Key

GCTMZOOVTKJPJX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=NCCS2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NCCS2)OC

solubility

29.7 [ug/mL]

Origin of Product

United States

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